molecular formula C16H17ClN2O3S B2395425 N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide CAS No. 2418675-58-6

N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide

Cat. No.: B2395425
CAS No.: 2418675-58-6
M. Wt: 352.83
InChI Key: COLKPOZBUXGGSC-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide is an organic compound with a complex structure that includes a pyridine ring, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with sulfonyl chloride to form the sulfonyl derivative, followed by the introduction of the propanamide group through amide bond formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyridine ring may also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide
  • 1-(2-Chloropyridin-4-yl)ethanone

Uniqueness

N-(2-Chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)sulfonyl-2-methyl-3-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-11-5-3-4-6-13(11)9-12(2)16(20)19-23(21,22)14-7-8-18-15(17)10-14/h3-8,10,12H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLKPOZBUXGGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)C(=O)NS(=O)(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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